molecular formula C16H11ClN2 B4391114 2-(2-chlorophenyl)-1-(2-propyn-1-yl)-1H-benzimidazole

2-(2-chlorophenyl)-1-(2-propyn-1-yl)-1H-benzimidazole

Cat. No. B4391114
M. Wt: 266.72 g/mol
InChI Key: XVDQKWOWMKUZAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenyl)-1-(2-propyn-1-yl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPI-169 and is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins. The BET proteins play a crucial role in gene expression regulation, and their inhibition has shown promising results in the treatment of various diseases.

Mechanism of Action

2-(2-chlorophenyl)-1-(2-propyn-1-yl)-1H-benzimidazole inhibits the BET family of proteins by binding to their bromodomains. The bromodomains are responsible for recognizing and binding to acetylated lysine residues on histones, which play a crucial role in regulating gene expression. By inhibiting the BET proteins, 2-(2-chlorophenyl)-1-(2-propyn-1-yl)-1H-benzimidazole disrupts the gene expression regulation and leads to the downregulation of genes that are involved in cancer progression and other diseases.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-1-(2-propyn-1-yl)-1H-benzimidazole has been shown to have significant biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to reduce inflammation and improve cardiovascular function. However, the exact biochemical and physiological effects of this compound are still being studied.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-(2-chlorophenyl)-1-(2-propyn-1-yl)-1H-benzimidazole in lab experiments is its potent inhibitory effect on the BET proteins. This compound has shown promising results in preclinical studies, making it an attractive candidate for further research. However, one of the limitations of using this compound is its low yield during the synthesis process. This can make it challenging to obtain large quantities of the compound for research purposes.

Future Directions

There are several future directions for the research on 2-(2-chlorophenyl)-1-(2-propyn-1-yl)-1H-benzimidazole. One of the significant areas of research is its potential use in cancer treatment. Further studies are needed to determine the efficacy of this compound in clinical trials. Additionally, the biochemical and physiological effects of this compound need to be further studied to understand its potential use in treating other diseases. Another area of research is the development of more efficient synthesis methods to obtain larger quantities of this compound for research purposes.

Scientific Research Applications

2-(2-chlorophenyl)-1-(2-propyn-1-yl)-1H-benzimidazole has shown promising results in various scientific research applications. One of the significant applications of this compound is its potential use in cancer treatment. The BET proteins play a crucial role in regulating the expression of genes that are involved in cancer progression. Inhibiting these proteins using 2-(2-chlorophenyl)-1-(2-propyn-1-yl)-1H-benzimidazole has shown promising results in preclinical studies. This compound has also been studied for its potential use in treating inflammation, cardiovascular diseases, and neurological disorders.

properties

IUPAC Name

2-(2-chlorophenyl)-1-prop-2-ynylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2/c1-2-11-19-15-10-6-5-9-14(15)18-16(19)12-7-3-4-8-13(12)17/h1,3-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDQKWOWMKUZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2N=C1C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chlorophenyl)-1-(2-propyn-1-yl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-(2-chlorophenyl)-1-(2-propyn-1-yl)-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
2-(2-chlorophenyl)-1-(2-propyn-1-yl)-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
2-(2-chlorophenyl)-1-(2-propyn-1-yl)-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
2-(2-chlorophenyl)-1-(2-propyn-1-yl)-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
2-(2-chlorophenyl)-1-(2-propyn-1-yl)-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.